

# Comprehensive Guide to Structural Analysis: 2-Fluoro-4-(piperidin-1-yl)pyridine

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## Compound of Interest

Compound Name:	2-Fluoro-4-(piperidin-1-yl)pyridine
CAS No.:	1209468-41-6
Cat. No.:	B1490010

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## Executive Summary

**2-Fluoro-4-(piperidin-1-yl)pyridine** (CAS: 1209468-41-6) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and CNS-active agents.<sup>[1]</sup> Its structural integrity—specifically the regiochemistry of the fluorine substituent and the conformational lock of the piperidine ring—dictates its binding affinity in downstream pharmaceutical targets.

This guide objectively compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow—the "Gold Standard" product for absolute structural determination—against alternative characterization methods like Solution NMR, Powder X-Ray Diffraction (PXRD), and Computational Modeling (DFT).

**The Verdict:** While NMR and MS are sufficient for routine identity confirmation, SC-XRD is the only method capable of resolving the precise torsional angle between the piperidine and pyridine rings—a critical parameter for structure-activity relationship (SAR) modeling that solution-phase methods often obscure.

## The Challenge: Why This Molecule?

Characterizing **2-Fluoro-4-(piperidin-1-yl)pyridine** presents unique challenges:

- **Physical State:** The free base often exists as an oil or low-melting solid, complicating direct crystallographic analysis.
- **Conformational Ambiguity:** The steric clash between the piperidine  $\alpha$ -protons and the pyridine ring protons (H3/H5) competes with the electronic conjugation of the piperidine nitrogen lone pair. This creates a specific "twist angle" that defines the molecule's 3D pharmacophore.
- **Fluorine Disorder:** The high electronegativity of fluorine can induce disorder in the crystal lattice or pseudo-symmetry, requiring advanced refinement strategies.

## Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the performance of the SC-XRD workflow against standard alternatives.

### Table 1: Performance Comparison of Structural Analysis Methods

Feature	SC-XRD (The Product)	Solution NMR (1H/13C/19F)	Powder XRD (PXRD)	DFT (Computational)
Primary Output	Absolute 3D Structure (XYZ coords)	Connectivity & Functional Groups	Bulk Phase Identity / Crystallinity	Theoretical Energy Minima
Conformational Insight	High (Precise Torsion Angles)	Low (Time-Averaged / Dynamic)	Medium (Requires Rietveld Refinement)	High (But Hypothetical)
Sample Requirement	Single Crystal (>0.1 mm)	~5 mg in Solution	~10-50 mg Powder	None (In Silico)
Resolution	Atomic (< 0.8 Å)	Molecular Connectivity	Lattice Parameters	N/A
Key Limitation	Requires Crystallization	No Packing/Solid-State Info	Cannot Solve De Novo easily	Needs Experimental Validation
Turnaround Time	24–72 Hours (incl. growth)	< 1 Hour	< 2 Hours	Days (High Level Theory)

## The "Product" Workflow: SC-XRD Protocol

To achieve the "Gold Standard" result for this specific molecule, a tailored experimental workflow is required. Since the free base is likely an oil, salt formation is the critical enabling step.

### Phase 1: Crystallization Strategy (The "Salt Screen")

Objective: Convert the oily free base into a diffraction-quality crystalline salt.

- Dissolution: Dissolve 50 mg of **2-Fluoro-4-(piperidin-1-yl)pyridine** in 2 mL of EtOH or IPA.
- Acid Addition: Add 1.05 equivalents of acid.
  - Candidate A: HCl (creates strong H-bond network, high melting point).

- Candidate B: Picric acid (bulky counter-ion, aids packing).
- Candidate C: Fumaric acid (often yields nice needles).
- Growth Method: Vapor diffusion. Place the inner vial (solution) inside a larger jar containing a volatile anti-solvent (e.g., Hexane or Et<sub>2</sub>O). Seal and leave undisturbed at 4°C.

## Phase 2: Data Collection & Refinement

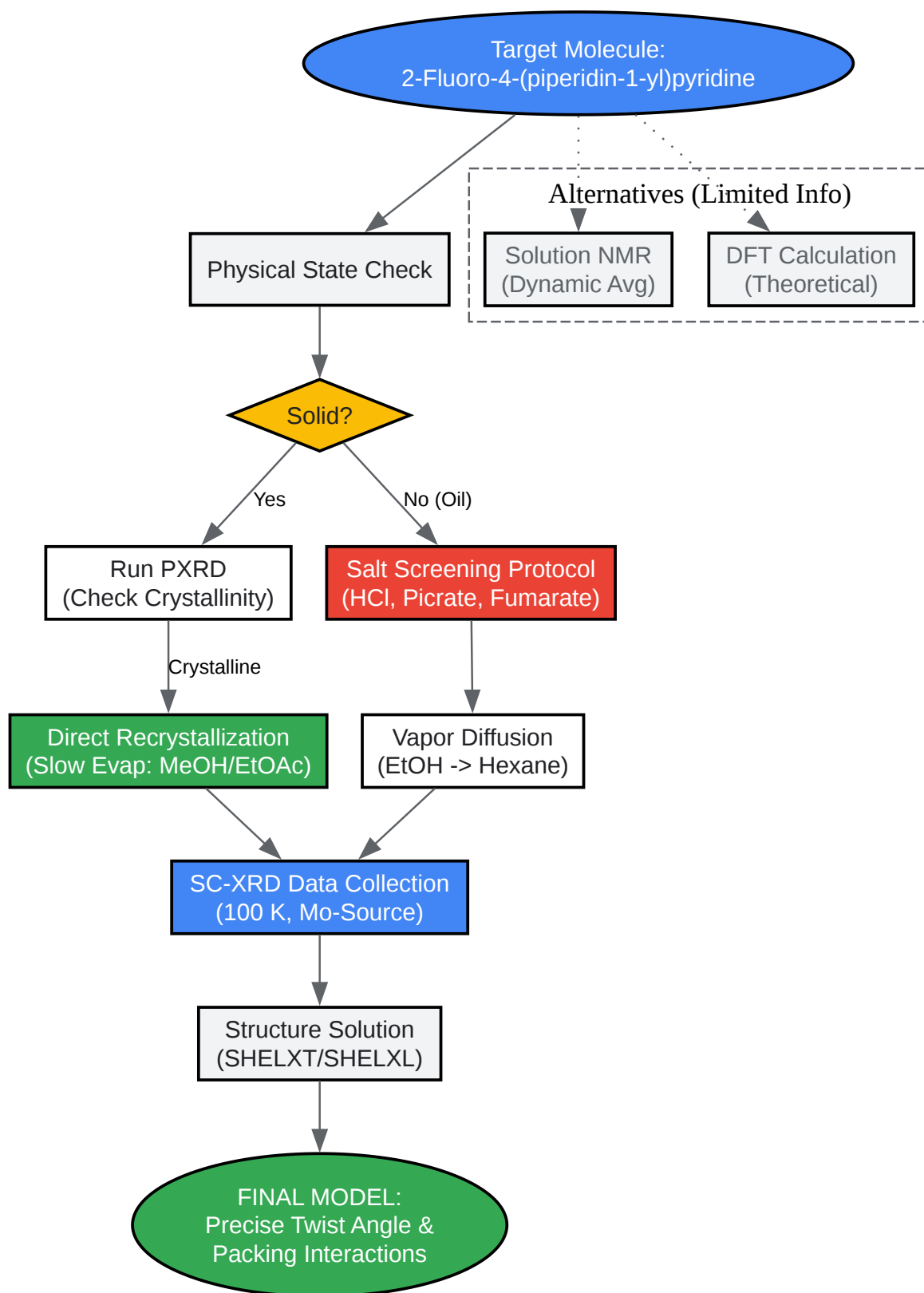
- Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K source).
- Temperature: 100 K (Mandatory).
  - Reasoning: Cooling freezes the "chair-flip" motion of the piperidine ring and reduces thermal ellipsoids, allowing precise bond length determination.
- Strategy: Collect full sphere of data to redundancy > 4.0. This is crucial to resolve the Fluorine atom position against the similar electron density of Carbon/Nitrogen if disorder exists.

## Phase 3: Structural Solution

- Space Group Determination: Likely Monoclinic ( ) or Triclinic ( ) for this class of salts.
- Refinement: Use SHELXL.
  - Critical Check: Locate the Fluorine at the 2-position.<sup>[1][2][3]</sup> Ensure thermal parameters ( ) are consistent. If F and H are disordered, use EADP constraints.

## Visualizing the Decision Logic

The following diagram illustrates the decision-making process for characterizing this intermediate, highlighting where SC-XRD provides unique value.



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Caption: Decision logic for structural characterization. Note the critical "Salt Screening" pathway for oily intermediates to enable SC-XRD.

## Expected Experimental Results (Case Study)

Based on crystallographic data of homologous fluorinated pyridines (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine [1]), the following structural features are the expected "Product Specifications" from a successful analysis:

- Piperidine Conformation:
  - Geometry: Chair conformation.
  - N-C Bond Length: Expected to be  $\sim 1.36\text{--}1.38 \text{ \AA}$ , shorter than a typical single bond ( $1.47 \text{ \AA}$ ), indicating significant conjugation between the piperidine nitrogen and the pyridine ring.
- Twist Angle:
  - Due to steric repulsion between the piperidine -hydrogens and the pyridine H3/H5, the rings will likely not be coplanar.
  - Expected Twist:  $15^\circ\text{--}30^\circ$ . This specific value is only obtainable via SC-XRD and is crucial for docking simulations.
- Intermolecular Interactions:
  - Look for C-H...F weak hydrogen bonds. The Fluorine at position 2 acts as a weak acceptor, often organizing the crystal packing into chains or sheets.
  - Salt Forms: If crystallized as a hydrochloride salt, expect a strong charge-assisted hydrogen bond.

## Conclusion

For drug development professionals working with **2-Fluoro-4-(piperidin-1-yl)pyridine**, relying solely on NMR leaves a "blind spot" regarding the molecule's static 3D conformation.

- Choose NMR for rapid purity checks and reaction monitoring.
- Choose SC-XRD (via Salt Screening) when you need to define the absolute pharmacophore, validate regiochemistry (2-F vs 3-F isomers), or protect intellectual property with definitive structural data.

The investment in growing a single crystal (2-3 days) yields a permanent, unambiguous structural blueprint that computational methods can only approximate.

## References

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## Sources

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- [2. 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrcc \[chemsrc.com\]](#)

- [3. WO2001002357A2 - Process for the synthesis of 4-\(4'-fluorophenyl\)-piperidines - Google Patents \[patents.google.com\]](#)
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